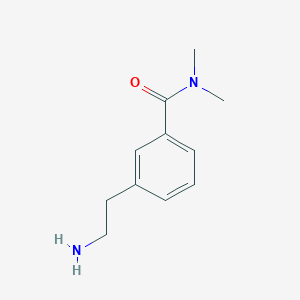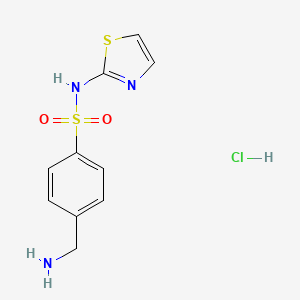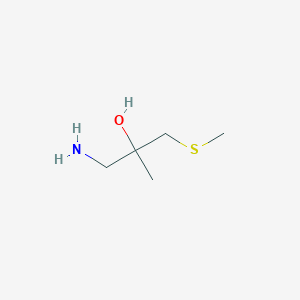![molecular formula C12H17BrN2O2S B1525904 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine CAS No. 1183118-31-1](/img/structure/B1525904.png)
1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound could involve electrophilic aromatic substitution, a common reaction in organic chemistry . The bromobenzene sulfonyl group could be introduced to the homopiperazine through a reaction with 3-Bromobenzenesulfonyl chloride , a compound that participates in the synthesis of N-sulfonylanthranilic acid derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BrN2O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9H2,1H3 . This indicates the presence of a bromobenzene sulfonyl group attached to a 4-methylhomopiperazine.Chemical Reactions Analysis
This compound could participate in various chemical reactions. For instance, it could undergo electrophilic aromatic substitution, a common reaction type for aromatic compounds . The bromobenzene sulfonyl group could act as an electrophile in these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 333.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- A study by Ghorbani‐Vaghei et al. (2015) demonstrates the solvent-free synthesis of triazines using N-halosulfonamides as efficient catalysts. This method highlights the utility of halosulfonamide derivatives in promoting reactions under environmentally friendly conditions (Ghorbani‐Vaghei et al., 2015).
- Katritzky et al. (2007) developed a synthesis route for o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), indicating the versatility of sulfonyl compounds in creating heterocyclic architectures with potential for various applications (Katritzky et al., 2007).
Biological and Pharmaceutical Applications
- Sirajuddin et al. (2013) synthesized Schiff base compounds of sulfonohydrazide derivatives, demonstrating their bioactivity including antibacterial, antifungal, and DNA binding properties. These findings suggest the potential of sulfonamide-based compounds in the development of new therapeutic agents (Sirajuddin et al., 2013).
- Yadav and Kaushik (2022) reported the synthesis and antibacterial evaluation of sulfonamide bridged disubstituted 1,2,3-triazoles, highlighting the antimicrobial potential of sulfonamide-based triazoles against various bacterial strains (Yadav & Kaushik, 2022).
Environmental and Analytical Chemistry Applications
- An investigation into the catalytic oxidation of contaminants using Fe0 activated peroxymonosulfate process suggested the involvement of Fe(IV), providing insights into the degradation pathways and environmental detoxification potential of sulfonamide compounds (Li et al., 2020).
Mecanismo De Acción
The mechanism of action of this compound in chemical reactions likely involves the bromobenzene sulfonyl group acting as an electrophile. In electrophilic aromatic substitution reactions, the electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromophenyl)sulfonyl-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMOHRXAXAIJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)


![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)





![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)
![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)